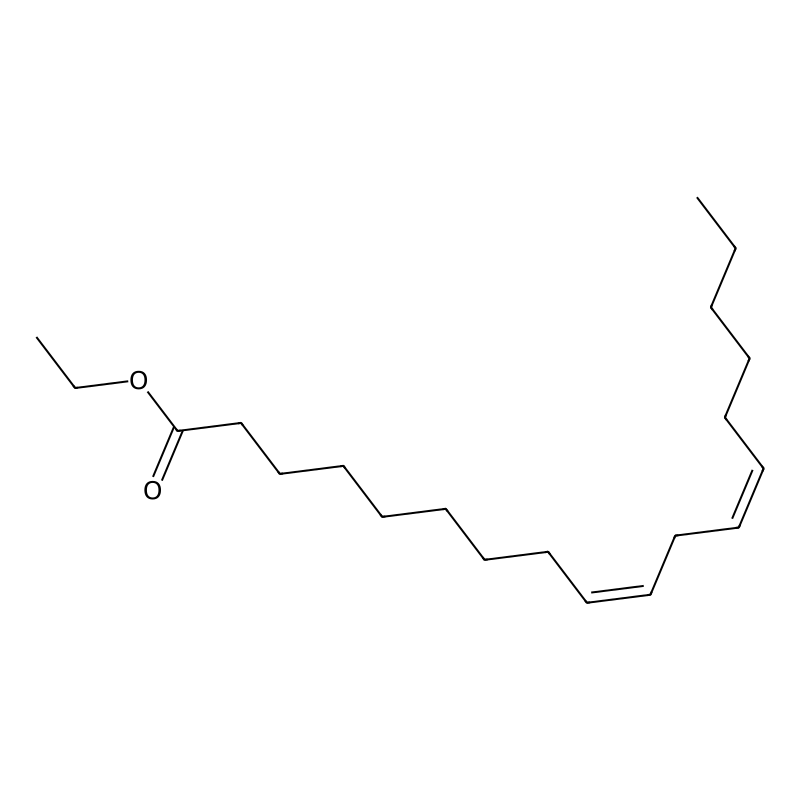Ethyl linoleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Downregulation of pro-inflammatory mediators
Research shows that ethyl linoleate can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. This effect is achieved by downregulating the expression of enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Activation of the HO-1 pathway
Studies indicate that ethyl linoleate can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This induction further contributes to its anti-inflammatory activity by promoting the degradation of pro-inflammatory mediators .
Ethyl linoleate is an ester formed from the reaction of linoleic acid and ethanol, classified as a long-chain fatty acid ethyl ester. It has the molecular formula CHO and is recognized for its role as a plant metabolite and anti-inflammatory agent. This compound features a complex structure characterized by multiple double bonds, specifically two cis double bonds in its fatty acid chain, which contributes to its unique properties and reactivity .
Ethyl linoleate exhibits notable biological activities, including anti-inflammatory effects. It is recognized for its role in plant metabolism and has been studied for potential health benefits related to fatty acid consumption. The compound's structure allows it to interact with biological membranes and influence various metabolic pathways, contributing to its efficacy as a therapeutic agent .
The synthesis of ethyl linoleate typically involves the esterification of linoleic acid with ethanol. This reaction can be catalyzed by acids or bases to facilitate the formation of the ester bond. A common laboratory method includes heating linoleic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid, which promotes the removal of water and drives the reaction towards product formation .
Ethyl linoleate finds applications in several fields:
- Cosmetics: Used as an emollient due to its moisturizing properties.
- Food Industry: Acts as a flavoring agent and a source of essential fatty acids.
- Pharmaceuticals: Investigated for its anti-inflammatory properties and potential health benefits related to fatty acids.
- Research: Utilized in studies examining lipid oxidation processes and interactions with other biological molecules .
Studies on ethyl linoleate's interactions reveal its susceptibility to oxidation when exposed to various environmental conditions. Research indicates that the compound can react with nitric oxide under specific conditions, leading to complex product formations. Additionally, its behavior in oxidative environments has been characterized by monitoring the formation of hydroperoxides and other oxidation products during various reactions .
Ethyl linoleate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Ethyl Linoleate | Contains two cis double bonds | Anti-inflammatory properties; plant metabolite |
| Ethyl Oleate | Contains one cis double bond | Less reactive than ethyl linoleate; used in food |
| Ethyl Linolenate | Contains three cis double bonds | Higher reactivity; used for omega-3 supplementation |
| Ethyl Arachidate | Contains four double bonds | More stable; used in cosmetics |
Ethyl linoleate's unique combination of structural features—particularly its two double bonds—contributes to its distinct reactivity and biological activity compared to similar compounds like ethyl oleate and ethyl linolenate .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 384 of 492 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 108 of 492 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
Cosmetics -> Emollient






